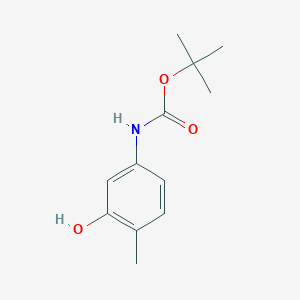
Tert-butyl (3-hydroxy-4-methylphenyl)carbamate
Vue d'ensemble
Description
Tert-butyl (3-hydroxy-4-methylphenyl)carbamate is a chemical compound with the CAS Number: 345893-26-7 . It has a molecular weight of 223.27 . The IUPAC name for this compound is tert-butyl 3-hydroxy-4-methylphenylcarbamate . It is a solid substance that should be stored in a dark place, sealed in dry, at 2-8°C .
Molecular Structure Analysis
The InChI code for Tert-butyl (3-hydroxy-4-methylphenyl)carbamate is1S/C12H17NO3/c1-8-5-6-9 (7-10 (8)14)13-11 (15)16-12 (2,3)4/h5-7,14H,1-4H3, (H,13,15) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
Tert-butyl (3-hydroxy-4-methylphenyl)carbamate is a solid substance . It has a molecular weight of 223.27 .Applications De Recherche Scientifique
-
Synthesis and Molecular Docking Analysis
- Field : Chemistry
- Application : This compound has been used in the synthesis of 1- (4 (tert-butyl)-4-methoxy- [1,1-biphenyl]-4-yl) ethenone (4TBMBE). The synthesis was realized in excellent yield using 4-tert-butyl phenylboronic acid and 1-bromonitrobenzene as the reactants .
- Method : The single crystals were obtained by solvent-loss technique and its characterization was carried out using the spectral and X-ray diffraction methods .
- Results : The density functional theory has been employed to optimize the structure and to carry out the HOMO/LUMO analysis, computation of reactivity parameters, molecular electrostatic potential map and Mulliken population analysis .
-
Organic Reaction Solvent
- Field : Organic Chemistry
- Application : 4-Methyltetrahydropyran (4-MeTHP) is a hydrophobic cyclic ether with potential for industrial applications. It has broad application to organic reactions .
- Method : Its application includes radical, Grignard, Wittig, organometallic, halogen-metal exchange, reduction, oxidation, epoxidation, amidation, esterification, metathesis, and other miscellaneous organic reactions .
- Results : This breadth suggests 4-MeTHP can serve as a substitute for conventional ethers and harmful halogenated .
-
Food Packaging Material
- Field : Food Science
- Application : This compound is intended to be used as a stabilizer in polyolefins for food packaging .
- Method : The compound is incorporated into the polyolefin material during the manufacturing process .
- Results : The stabilized polyolefin can be used for contact with all kinds of foodstuffs for short term contact at high temperatures and long term storage at or below room temperature .
-
Inhibition of β-secretase 1 and Acetylcholinesterase
- Field : Biochemistry
- Application : A compound similar to “Tert-butyl (3-hydroxy-4-methylphenyl)carbamate” has shown inhibition of both β-secretase 1 and acetylcholinesterase .
- Method : The inhibition was determined through in vitro studies .
- Results : The compound showed significant inhibition of both β-secretase 1 (IC 50 = 15.4 nM) and acetylcholinesterase .
-
Stabilizer in Polyolefins for Food Packaging
- Field : Food Science
- Application : This compound is intended to be used as a stabilizer in polyolefins for food packaging .
- Method : The compound is incorporated into the polyolefin material during the manufacturing process .
- Results : The stabilized polyolefin can be used for contact with all kinds of foodstuffs for short term contact at high temperatures and long term storage at or below room temperature .
-
Inhibition of β-secretase 1 and Acetylcholinesterase
- Field : Biochemistry
- Application : A compound similar to “Tert-butyl (3-hydroxy-4-methylphenyl)carbamate” has shown inhibition of both β-secretase 1 and acetylcholinesterase .
- Method : The inhibition was determined through in vitro studies .
- Results : The compound showed significant inhibition of both β-secretase 1 (IC 50 = 15.4 nM) and acetylcholinesterase .
Safety And Hazards
The compound is classified under GHS07 for safety . The hazard statements include H319-H317, indicating that it can cause eye irritation and may cause an allergic skin reaction . The precautionary statements include P305+P351+P338-P280, suggesting that in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .
Propriétés
IUPAC Name |
tert-butyl N-(3-hydroxy-4-methylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8-5-6-9(7-10(8)14)13-11(15)16-12(2,3)4/h5-7,14H,1-4H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXABMONDYMFCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (3-hydroxy-4-methylphenyl)carbamate | |
CAS RN |
345893-26-7 | |
| Record name | tert-butyl N-(3-hydroxy-4-methylphenyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



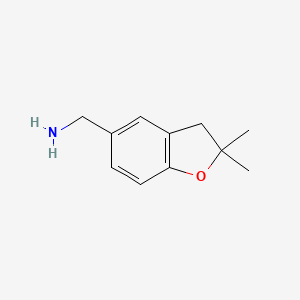
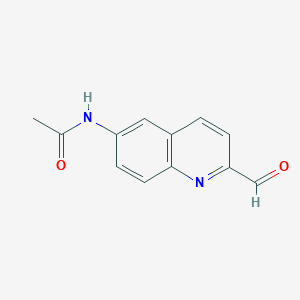
![Methyl (2S,4S)-4-([1,1'-biphenyl]-2-yloxy)-2-pyrrolidinecarboxylate](/img/structure/B1437154.png)
![(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine](/img/structure/B1437157.png)
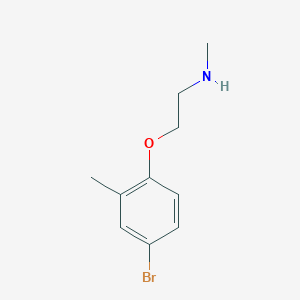
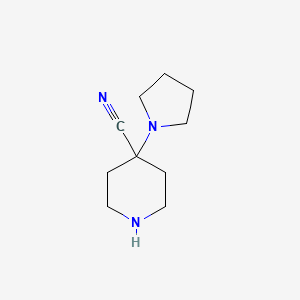
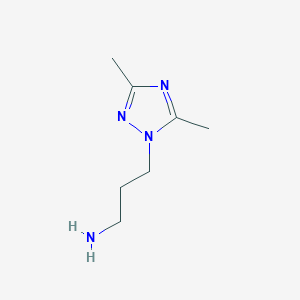
![6-[(Cyclopropylmethyl)amino]pyridine-3-carboxylic acid](/img/structure/B1437162.png)
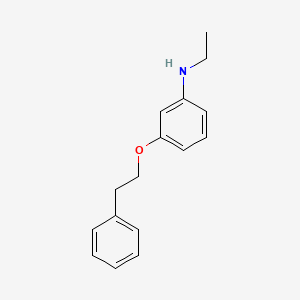
![N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline](/img/structure/B1437166.png)
![3-Methoxy-N-[2-(2-methoxyphenoxy)ethyl]aniline](/img/structure/B1437167.png)
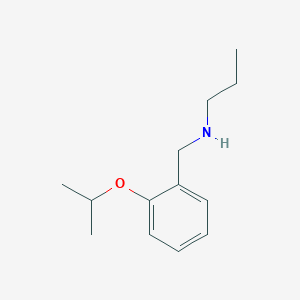
![N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(phenethyloxy)aniline](/img/structure/B1437169.png)
![{[4-(4H-1,2,4-Triazol-4-YL)phenyl]amino}-acetic acid](/img/structure/B1437171.png)